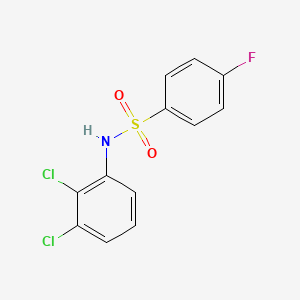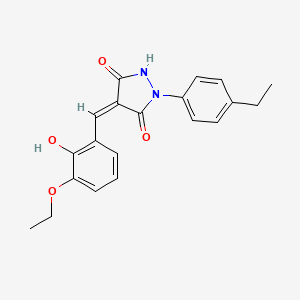![molecular formula C12H18FN3S B5149216 N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5149216.png)
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT has been shown to inhibit the activity of γ-secretase, an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the generation of amyloid-β (Aβ) peptides, which are known to be involved in the pathogenesis of Alzheimer's disease (AD).
作用机制
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea works by inhibiting the activity of γ-secretase, an enzyme that cleaves APP to generate Aβ peptides. This compound binds to the active site of γ-secretase and prevents the enzyme from cleaving APP, leading to a decrease in the production of Aβ peptides.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of γ-secretase, this compound has been shown to modulate the activity of other enzymes and signaling pathways. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways.
未来方向
There are several future directions for the use of N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea in scientific research. One potential application is in the development of therapies for AD. This compound has been shown to decrease the production of Aβ peptides, which are believed to play a critical role in the pathogenesis of AD. Another potential application is in the study of other diseases that are associated with the dysregulation of γ-secretase activity, such as cancer. Finally, there is a need for the development of more selective γ-secretase inhibitors that have fewer off-target effects and are less toxic than this compound.
合成方法
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea can be synthesized using a simple two-step procedure. The first step involves the reaction of 4-fluoroaniline with thiocyanate to form N-(4-fluorophenyl)thiourea. The second step involves the reaction of N-(4-fluorophenyl)thiourea with 3-(dimethylamino)propylamine to form this compound.
科学研究应用
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea has been widely used in scientific research to study the role of γ-secretase in the processing of APP and the generation of Aβ peptides. This compound has been shown to inhibit the activity of γ-secretase, leading to a decrease in the production of Aβ peptides. This has led to the use of this compound as a tool to study the pathogenesis of AD and the development of potential therapies for the disease.
属性
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3S/c1-16(2)9-3-8-14-12(17)15-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVNXCSPFYDZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)

![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)

![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)


![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)
![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)
